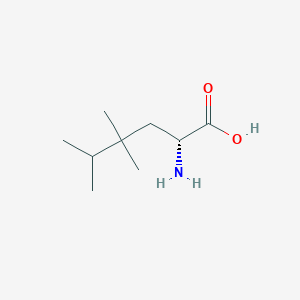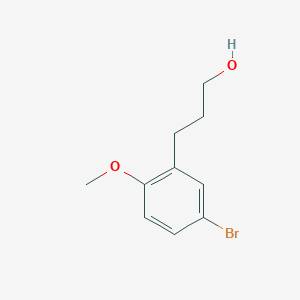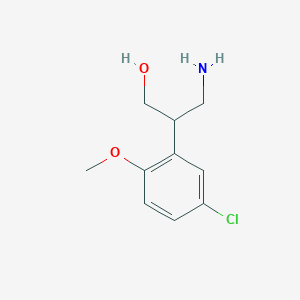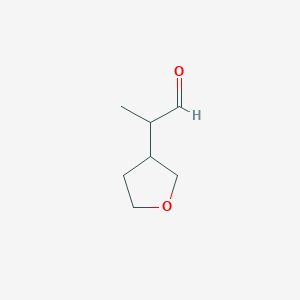
2-(Oxolan-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxolan-3-yl)propanal, also known as 3-(oxolan-2-yl)propanal, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a liquid at room temperature and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)propanal typically involves the reaction of oxirane with propanal under acidic conditions. The reaction proceeds through the opening of the oxirane ring, followed by the formation of the oxolane ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified using distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxolan-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: 2-(Oxolan-3-yl)propanoic acid.
Reduction: 2-(Oxolan-3-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Oxolan-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Oxolan-3-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The oxolane ring provides stability and influences the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxolan-2-yl)propanal: Similar structure but with the oxolane ring attached at a different position.
2-(Oxolan-4-yl)propanal: Another structural isomer with the oxolane ring attached at the fourth position.
Uniqueness
2-(Oxolan-3-yl)propanal is unique due to its specific ring structure and the position of the aldehyde group, which influences its reactivity and applications in various fields .
Propiedades
Número CAS |
1545881-39-7 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-(oxolan-3-yl)propanal |
InChI |
InChI=1S/C7H12O2/c1-6(4-8)7-2-3-9-5-7/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
NNTVWIONRRWRDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)

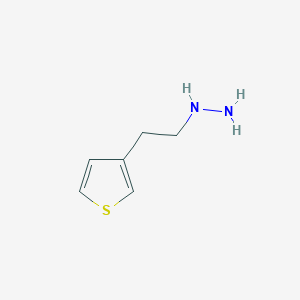
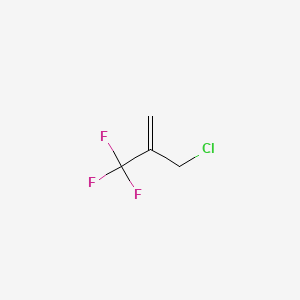

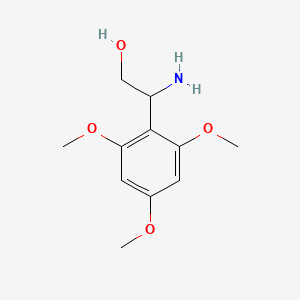
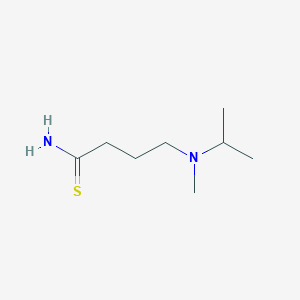
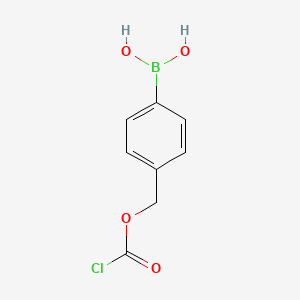
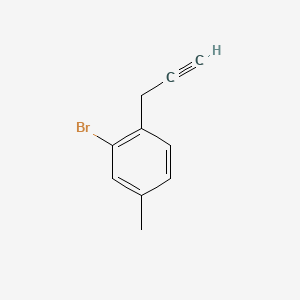
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
